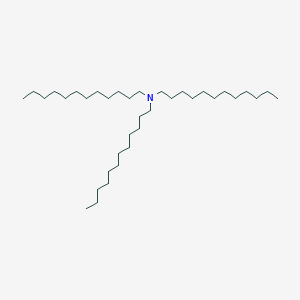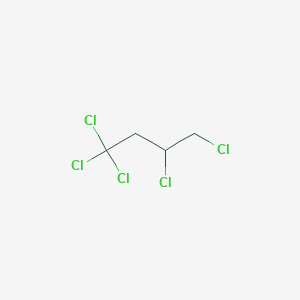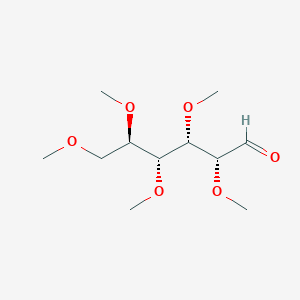
(2R,3S,4R,5R)-2,3,4,5,6-Pentamethoxyhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4R,5R)-2,3,4,5,6-Pentamethoxyhexanal is a chemical compound that has gained significant attention in scientific research due to its potential biological and medicinal properties. This compound is a member of the class of aldehydes and is commonly referred to as PMH.
Wirkmechanismus
The exact mechanism of action of PMH is not fully understood, but it is believed to exert its effects by modulating various signaling pathways in the body. For example, PMH has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. PMH has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemische Und Physiologische Effekte
PMH has been shown to exhibit various biochemical and physiological effects. For example, PMH has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD). PMH has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in these cells.
Vorteile Und Einschränkungen Für Laborexperimente
PMH has several advantages for lab experiments, including its ease of synthesis and its potential use in the development of new drugs. However, there are also limitations to using PMH in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on PMH. One area of interest is the potential use of PMH in the treatment of neurodegenerative diseases. Another area of interest is the development of new drugs based on the structure of PMH. Additionally, further research is needed to fully understand the mechanism of action of PMH and its potential toxicity.
Synthesemethoden
PMH can be synthesized using various methods, including the reaction of hexanal with methanol in the presence of a catalyst such as sulfuric acid. This reaction leads to the formation of PMH, which can be purified using techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
PMH has been extensively studied for its potential biological and medicinal properties. It has been found to exhibit various activities, including anti-inflammatory, antioxidant, and anticancer properties. PMH has also been shown to have neuroprotective effects and is being investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
14168-89-9 |
|---|---|
Produktname |
(2R,3S,4R,5R)-2,3,4,5,6-Pentamethoxyhexanal |
Molekularformel |
C11H22O6 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentamethoxyhexanal |
InChI |
InChI=1S/C11H22O6/c1-13-7-9(15-3)11(17-5)10(16-4)8(6-12)14-2/h6,8-11H,7H2,1-5H3/t8-,9+,10+,11+/m0/s1 |
InChI-Schlüssel |
LNECIKHIUGKOEZ-LNFKQOIKSA-N |
Isomerische SMILES |
COC[C@H]([C@H]([C@@H]([C@H](C=O)OC)OC)OC)OC |
SMILES |
COCC(C(C(C(C=O)OC)OC)OC)OC |
Kanonische SMILES |
COCC(C(C(C(C=O)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



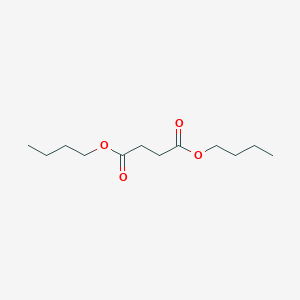
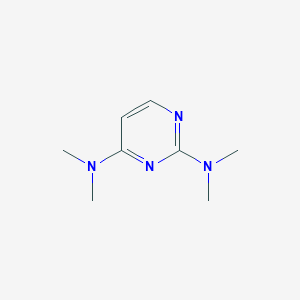
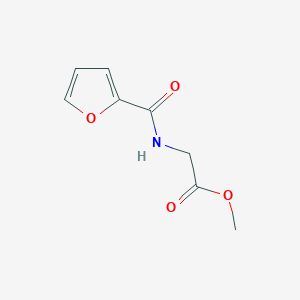
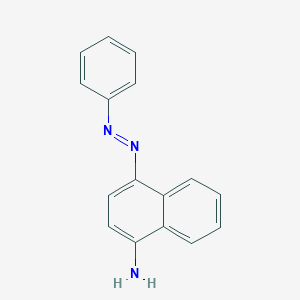

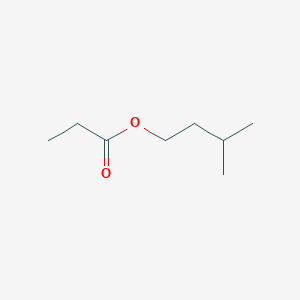


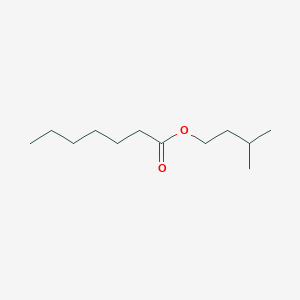
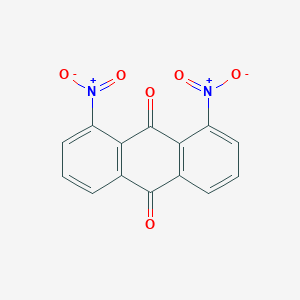
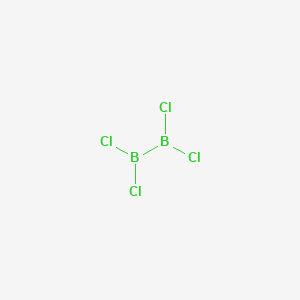
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B85475.png)
